![molecular formula C19H19N B14391600 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole CAS No. 87699-03-4](/img/structure/B14391600.png)
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a]indole core with a benzyl group attached at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of microwave irradiation to reduce reaction times and increase yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6,7,8,9-Tetrahydropyrido[1,2-a]indole: This compound shares the same core structure but lacks the benzyl group at the 10th position.
4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar benzyl group but a different core structure.
Uniqueness: 10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87699-03-4 |
|---|---|
Molekularformel |
C19H19N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
10-benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-17-16-10-4-5-11-18(16)20-13-7-6-12-19(17)20/h1-5,8-11H,6-7,12-14H2 |
InChI-Schlüssel |
PZDDDFDEFJOUFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=C(C3=CC=CC=C32)CC4=CC=CC=C4)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)

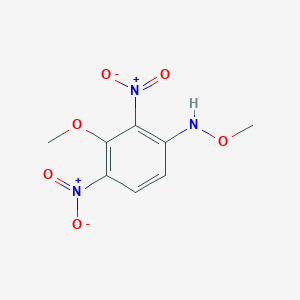
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
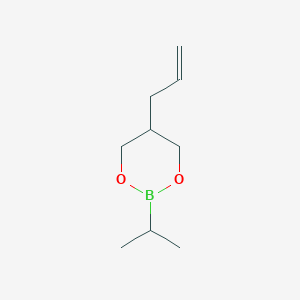

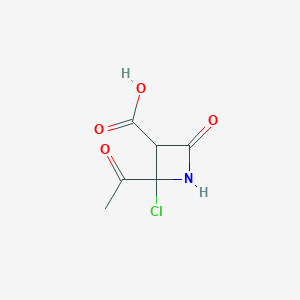

![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
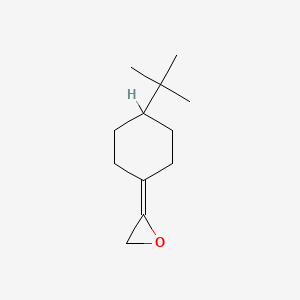
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
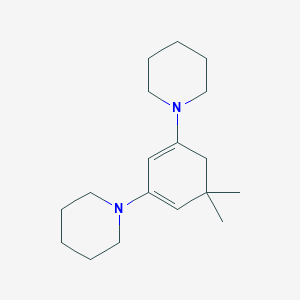
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
